1-Methyl-4-oxopiperidine-3-carbaldehyde

Description

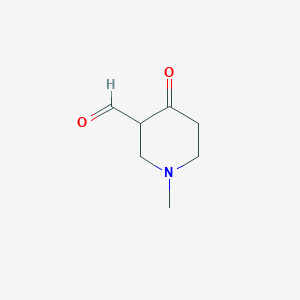

Molecular Formula: C₇H₁₁NO₂ Molecular Weight: 141.17 g/mol IUPAC Name: 1-methyl-4-oxopiperidine-3-carbaldehyde Structure: A six-membered piperidine ring with a methyl group at position 1, a ketone (oxo) group at position 4, and an aldehyde group at position 3 (Fig. 1).

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

1-methyl-4-oxopiperidine-3-carbaldehyde |

InChI |

InChI=1S/C7H11NO2/c1-8-3-2-7(10)6(4-8)5-9/h5-6H,2-4H2,1H3 |

InChI Key |

JDYGMNLTCNHQRH-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(=O)C(C1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-4-oxopiperidine-3-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of piperidine derivatives with appropriate reagents to introduce the methyl, ketone, and aldehyde functionalities. For example, the compound can be prepared by the oxidation of 1-methyl-4-hydroxypiperidine-3-carbaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-oxopiperidine-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, PCC, DMP

Reduction: NaBH4, LiAlH4

Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

Oxidation: 1-Methyl-4-oxopiperidine-3-carboxylic acid

Reduction: 1-Methyl-4-hydroxypiperidine-3-carbaldehyde, 1-Methyl-4-hydroxypiperidine-3-methanol

Substitution: Various substituted piperidine derivatives

Scientific Research Applications

1-Methyl-4-oxopiperidine-3-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

Industry: The compound is utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 1-methyl-4-oxopiperidine-3-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound may participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Key Features:

- Functional Groups : The aldehyde (-CHO) and ketone (-C=O) groups enable diverse reactivity, including participation in Barbier coupling and Baylis-Hillman reactions , which are pivotal for carbon-carbon bond formation.

- Synthetic Utility : Serves as a versatile intermediate in organic synthesis for constructing complex molecules, particularly in medicinal chemistry, where piperidine derivatives are explored for receptor binding and enzyme inhibition.

- Safety : Classified as a hazardous material (Hazard Classes 3 and 8), requiring strict handling protocols to avoid inhalation, skin contact, or ingestion.

Comparison with Similar Compounds

The structural uniqueness of 1-methyl-4-oxopiperidine-3-carbaldehyde becomes evident when compared to analogs with variations in substituent positions, oxidation states, or functional groups. Below is a detailed analysis supported by data tables and research findings.

Structural Analogues of Piperidine Aldehydes

Table 1: Comparison of Key Structural and Functional Properties

A. Aldehyde Position Sensitivity

- This compound : The aldehyde at position 3 participates in aldol condensation with ketones or esters, while the oxo group at position 4 stabilizes intermediates via resonance.

- 1-Methylpiperidine-4-carbaldehyde : The aldehyde at position 4 shows lower electrophilicity due to reduced conjugation with the nitrogen atom, limiting its use in nucleophilic additions.

B. Impact of Oxo Group Position

- 1-Methyl-2-oxopiperidine-3-carbaldehyde : The oxo group at position 2 enhances hydrogen-bond acceptor capacity, making it more suitable for coordination chemistry compared to the 4-oxo isomer.

- Piperidine-3-carbaldehyde : Absence of an oxo group simplifies its reactivity but reduces its utility in multi-step syntheses requiring ketone-based transformations.

Biological Activity

1-Methyl-4-oxopiperidine-3-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C8H13NO2 |

| Molecular Weight | 155.19 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to exert its effects through:

- Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular processes.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogenic microorganisms.

- Anticancer Properties : There is emerging evidence that it may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

- Neuroprotective Effects : Some studies suggest that it may protect neuronal cells from damage, indicating potential use in neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound demonstrated effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potent antibacterial properties.

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays revealed that the compound exhibited selective toxicity towards cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of 15 µM. This suggests a promising avenue for developing anticancer agents based on its structure.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of derivatives of this compound. Modifications to the piperidine ring have shown varying degrees of biological activity, emphasizing the importance of structural characteristics in determining efficacy.

Table: Structure-Activity Relationship of Derivatives

| Derivative | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 15 | Anticancer |

| Derivative A | 20 | Antimicrobial |

| Derivative B | 10 | Neuroprotective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.